5,7-Dihydroxy-4-phenylisochromen-1-one

Description

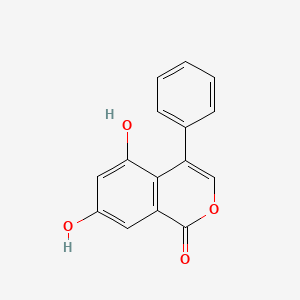

5,7-Dihydroxy-4-phenylisochromen-1-one is an isochromenone derivative characterized by a fused benzopyrone core with hydroxyl groups at positions 5 and 7 and a phenyl substituent at position 4. Isochromenones differ from chromenones (e.g., chromen-4-one) in the position of the ketone group and ring fusion, resulting in distinct electronic and steric properties.

Properties

CAS No. |

74919-06-5 |

|---|---|

Molecular Formula |

C15H10O4 |

Molecular Weight |

254.24 g/mol |

IUPAC Name |

5,7-dihydroxy-4-phenylisochromen-1-one |

InChI |

InChI=1S/C15H10O4/c16-10-6-11-14(13(17)7-10)12(8-19-15(11)18)9-4-2-1-3-5-9/h1-8,16-17H |

InChI Key |

ATULVSKGFTUYBY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC(=O)C3=C2C(=CC(=C3)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dihydroxy-4-phenylisochromen-1-one typically involves the condensation of appropriate phenolic compounds with suitable aldehydes under acidic or basic conditions. One common method includes the use of resorcinol and benzaldehyde in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the isochromenone ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dihydroxy-4-phenylisochromen-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur on the phenyl ring or the isochromenone core.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

Oxidation: Quinones and related derivatives.

Reduction: Dihydro derivatives with reduced double bonds.

Substitution: Halogenated derivatives with substituted phenyl or isochromenone rings.

Scientific Research Applications

Chemistry: 5,7-Dihydroxy-4-phenylisochromen-1-one is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. It is used in assays to evaluate its effects on cellular processes and enzyme activities .

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an anti-cancer agent. Studies have shown that it can inhibit the growth of certain cancer cell lines, making it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5,7-Dihydroxy-4-phenylisochromen-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It also inhibits certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular signaling pathways can lead to the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 5,7-Dihydroxy-4-phenylisochromen-1-one and related compounds are critical for understanding their distinct properties. Below is a comparative analysis based on substituent patterns, molecular features, and available

Table 1: Comparative Analysis of Structural and Molecular Features

Key Observations:

Core Structure Differences: The target compound’s isochromen-1-one core (benzopyrone fused at positions 1/2) contrasts with chromen-4-one (e.g., compound 11a) and isoflavone (FDB017845), which have distinct ring-fusion patterns and ketone positions.

Substituent Effects: Phenyl vs. Hydroxyl Group Positioning: Dihydroxy groups at C5/C7 in the target compound may enhance hydrogen-bonding capacity, similar to compound 11a (C5/C7-OH) and FDB017845 (C5/C7-OH). However, the absence of additional functional groups (e.g., FDB017845’s prenyl or 11a’s thiomorpholinomethyl) may limit its bioavailability or target specificity .

Molecular Weight and Functional Complexity: Compound 11a exhibits the highest molecular weight (399.19) due to its thiomorpholinomethyl and methoxyphenyl groups, suggesting greater steric bulk compared to the target compound (254.21) . The prenyl group in FDB017845 (C₅H₈) increases lipophilicity, a feature absent in the target compound, which may influence membrane permeability .

Synthetic and Analytical Data: Compound 11a’s HRMS data shows a slight discrepancy (Δm/z = -0.0241), possibly indicating minor synthetic impurities or instrumental error . Safety data for 5,7-Dihydroxy-2-isopropylchromone highlights the role of aliphatic substituents (e.g., isopropyl) in modulating toxicity profiles, though similar data for the target compound is unavailable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.